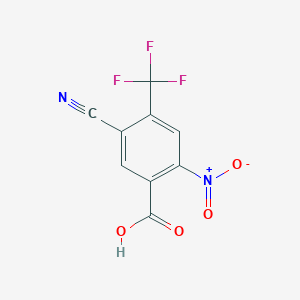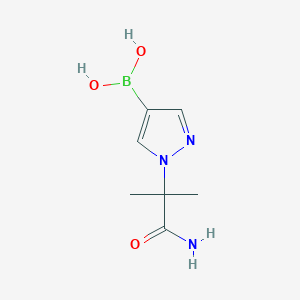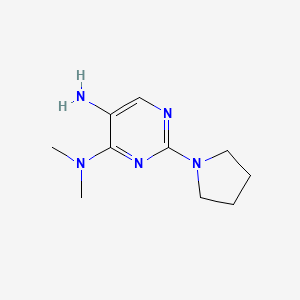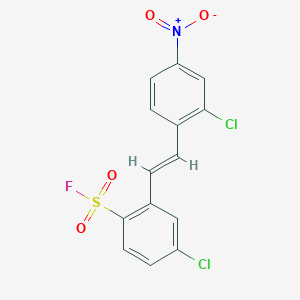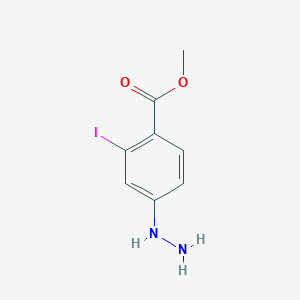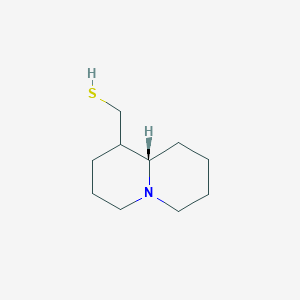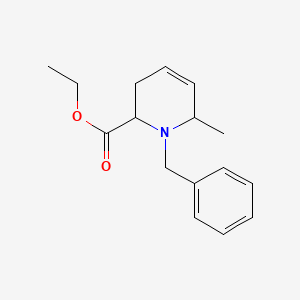
Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
作用机制
The mechanism of action of Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Some compounds similar to Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate include:
- Ethyl 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate
- Ethyl 1-phenyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate
- Ethyl 1-benzyl-6-ethyl-1,2,3,6-tetrahydropyridine-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups at specific positions on the tetrahydropyridine ring can result in unique interactions with molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC 名称 |
ethyl 1-benzyl-6-methyl-3,6-dihydro-2H-pyridine-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-3-19-16(18)15-11-7-8-13(2)17(15)12-14-9-5-4-6-10-14/h4-10,13,15H,3,11-12H2,1-2H3 |
InChI 键 |
GNKZPXOJKHIUEM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC=CC(N1CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


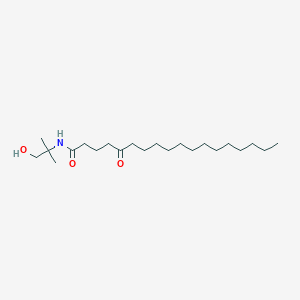
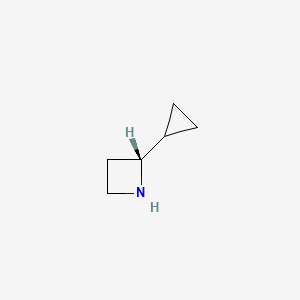
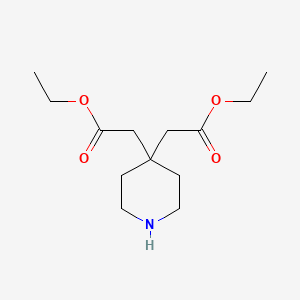
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)

